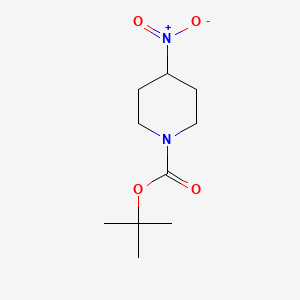

Tert-butyl 4-nitropiperidine-1-carboxylate

描述

The Central Role of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in the realms of organic synthesis and medicinal chemistry. chemsrc.comvulcanchem.compharmaffiliates.comgoogle.comnih.govnih.gov It is a cornerstone in the development of a vast number of pharmaceuticals, with piperidine derivatives found in over twenty classes of drugs. vulcanchem.compharmaffiliates.comnih.gov These include therapeutics for a wide range of conditions such as cancer, viral infections, malaria, microbial and fungal infections, hypertension, pain, inflammation, and Alzheimer's disease. chemsrc.com

The prevalence of the piperidine motif can be attributed to several key factors. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for effective binding to biological targets like enzymes and receptors. chemicalbook.com The incorporation of a piperidine scaffold into a molecule can significantly enhance its pharmacological properties. vulcanchem.com This includes modulating physicochemical characteristics such as solubility and lipophilicity, improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and increasing the biological activity and selectivity of the drug candidate. chemicalbook.com

Furthermore, from a synthetic standpoint, the piperidine ring is a versatile and readily accessible structure. pharmaffiliates.com A multitude of synthetic methodologies have been developed for its construction and functionalization, making it an attractive starting point for the synthesis of complex molecular architectures. google.comnih.gov The nitrogen atom within the ring provides a convenient handle for further chemical modifications. The introduction of chiral centers into the piperidine ring has also been a successful strategy in drug design, allowing for the development of enantiomerically pure compounds with improved efficacy and reduced side effects. chemicalbook.com

Contextualization of Nitropiperidine Derivatives in Chemical Research

Within the broad family of piperidine derivatives, those bearing a nitro group (NO₂) represent a class of compounds with significant synthetic potential. The nitro group is a powerful electron-withdrawing group, which can influence the reactivity of the piperidine ring and serve as a versatile functional handle. While the broader class of nitropyridine derivatives has been a subject of chemical investigation for some time, the application of nitropiperidines is more specifically focused on their utility as synthetic intermediates. nottingham.ac.uk

The primary value of the nitro group on a piperidine scaffold lies in its capacity to be transformed into other functional groups, most notably an amino group (NH₂). The reduction of a nitro group to an amine is a high-yielding and well-established chemical transformation. This makes nitropiperidine derivatives valuable precursors to aminopiperidines. 4-Aminopiperidine (B84694) moieties are themselves important structural motifs found in a number of bioactive compounds and are considered key building blocks for various pharmaceuticals, including CCR5 antagonists used as HIV-1 entry inhibitors. nih.gov

The synthesis of nitropiperidines can be approached through various methods, including the direct nitration of piperidine derivatives or the use of nitro-containing precursors in the construction of the piperidine ring itself. For instance, the synthesis of related compounds like tert-butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate involves the reaction of 4-amino-1-Boc-piperidine with 4-nitrobenzaldehyde (B150856) through reductive amination. vulcanchem.commdpi.com This illustrates the integration of a nitro-functionalized moiety onto a pre-existing piperidine ring. Conversely, the direct introduction of a nitro group onto the piperidine ring at the 4-position creates a versatile intermediate for further synthetic manipulations.

Research Focus on Tert-butyl 4-nitropiperidine-1-carboxylate as a Synthetic Target and Intermediate

This compound has emerged as a compound of significant interest to synthetic chemists, primarily due to its role as a versatile synthetic intermediate. The structure of this compound is notable for two key features: the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the nitro group at the 4-position.

The Boc group is a widely used protecting group in organic synthesis. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free secondary amine of the piperidine ring. mdpi.com This allows for selective reactions at other positions of the molecule while the nitrogen is protected, and subsequent deprotection to enable further functionalization at the nitrogen atom.

As previously mentioned, the nitro group at the 4-position is the key to the synthetic utility of this compound. Its reduction provides a straightforward route to tert-butyl 4-aminopiperidine-1-carboxylate, a highly valuable building block in medicinal chemistry. google.comchemicalbook.commdpi.com This transformation makes this compound an attractive starting material for the synthesis of a wide range of more complex molecules, particularly those containing a 4-aminopiperidine scaffold. nih.gov The synthesis of this target compound itself is a focus of research, with methods being developed for its efficient preparation.

The strategic combination of a stable, yet easily removable, protecting group with a versatile functional group that can be readily converted into an amine makes this compound a highly valuable tool for the construction of diverse and potentially bioactive molecules.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1228630-89-4 |

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N+[O-] |

| InChI | InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h8H,4-7H2,1-3H3 |

| InChIKey | XASYUHHGRZOCKH-UHFFFAOYSA-N |

Data sourced from PubChemLite and other chemical suppliers. uni.lusigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-nitropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASYUHHGRZOCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676591 | |

| Record name | tert-Butyl 4-nitropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228630-89-4 | |

| Record name | tert-Butyl 4-nitropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-nitropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of Tert Butyl 4 Nitropiperidine 1 Carboxylate

Transformations of the Nitro Group at C-4

The nitro group at the C-4 position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group, which serves as a precursor for a multitude of further derivatizations.

The reduction of the nitro group to a primary amine is one of the most pivotal transformations of tert-butyl 4-nitropiperidine-1-carboxylate, yielding tert-butyl 4-aminopiperidine-1-carboxylate. nih.gov This derivative is a crucial intermediate in the synthesis of various compounds, including precursors for pharmaceuticals. wikipedia.orgpharmaffiliates.com Several methods are employed for this selective reduction, ensuring the integrity of the acid-labile Boc protecting group.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. The reaction is typically carried out using a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, under an atmosphere of hydrogen gas. The conditions are generally mild, which is crucial to prevent the cleavage of the Boc group. The choice of solvent can vary, with methanol (B129727) or ethanol (B145695) being common. This method is highly efficient and often results in high yields of the desired aminopiperidine derivative.

Transfer Hydrogenation: An alternative to using hydrogen gas, transfer hydrogenation employs a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, hydrazine, and 1,4-butanediol. nih.gov This technique is often considered safer and more convenient for laboratory-scale synthesis. For instance, using Pd/C as a catalyst with ammonium formate as the hydrogen source provides an effective system for the reduction.

Metal-Free Reductions: While less common for this specific transformation, research into metal-free reductions of nitro compounds is ongoing. These methods aim to avoid residual metal contamination in the final product.

The resulting product, tert-butyl 4-aminopiperidine-1-carboxylate, is a stable compound available commercially as its hydrochloride salt. nih.gov

Table 1: Selected Methods for the Reduction of the C-4 Nitro Group

| Reduction Method | Catalyst | Hydrogen Source | Typical Solvents | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | Methanol, Ethanol | High efficiency, clean reaction. |

| Transfer Hydrogenation | Pd/C | Ammonium formate, Hydrazine | Methanol | Avoids use of H₂ gas, milder conditions. |

Beyond reduction, the nitro group itself can be derivatized, although this is less common than its conversion to an amine. The chemistry of aliphatic nitro compounds allows for reactions such as the Nef reaction, where a primary or secondary nitroalkane is converted to a ketone or aldehyde. In the case of this compound, a Nef reaction would theoretically convert the C-4 position into a carbonyl group, yielding N-Boc-4-piperidone. cas.orgincb.org However, the reduction of the nitro group followed by other functionalization steps is a more synthetically practical route to many derivatives.

Reactions Involving the Piperidine (B6355638) Ring and N-Boc Group

The piperidine ring and its N-Boc protecting group are central to the synthetic utility of the molecule, allowing for controlled functionalization and orthogonal synthetic strategies.

Direct C-H functionalization of the piperidine ring allows for the introduction of substituents at positions other than C-4. The site of functionalization (regioselectivity) can be precisely controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov Research has demonstrated that rhodium-catalyzed C-H insertion reactions can be directed to the C-2, C-3, or C-4 positions. nih.gov For instance, using specific dirhodium catalysts, it is possible to introduce arylacetate groups at the C-2 or C-3 positions of an N-Boc protected piperidine. nih.gov This allows for the synthesis of a diverse array of substituted piperidine analogues from a common starting scaffold.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry. total-synthesis.comjk-sci.com Its role in this compound is multifaceted:

Reaction Control: The Boc group deactivates the piperidine nitrogen, preventing it from undergoing undesired side reactions such as N-alkylation or acting as a base. This allows for selective reactions at other parts of the molecule, such as the C-4 nitro group.

Stability and Cleavage: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.orgchemistrysteps.com The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which then forms isobutene, and carbamic acid, which decarboxylates to the free amine. jk-sci.comchemistrysteps.com

Orthogonality: The acid-lability of the Boc group makes it "orthogonal" to other common protecting groups. total-synthesis.com For example, it can be selectively removed in the presence of base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups that are cleaved by hydrogenolysis, such as Cbz (benzyloxycarbonyl). total-synthesis.com This orthogonality is crucial for complex, multi-step syntheses where different functional groups need to be deprotected sequentially.

Table 2: Orthogonality of the Boc Protecting Group

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) | - |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (H₂/Pd) | Yes |

| Allyloxycarbonyl | Alloc | Transition Metal (e.g., Pd(0)) | Yes |

The piperidine scaffold derived from this compound is an excellent platform for constructing more complex heterocyclic systems. A powerful method for this is "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). alliedacademies.orgnih.govtcichemicals.com This reaction forms a stable 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne with high efficiency and regioselectivity. organic-chemistry.orgsigmaaldrich.com

To utilize this chemistry, the piperidine core must be functionalized with either an azide or an alkyne group. A common synthetic route involves:

Reduction of the nitro group in this compound to the corresponding amine (tert-butyl 4-aminopiperidine-1-carboxylate).

Further modification to introduce the required functionality. For example, the amine can be converted to an azide, or it can be used to attach a molecule containing an alkyne. Precursors such as tert-butyl 4-(azidomethyl)piperidine-1-carboxylate are examples of such functionalized building blocks. sigmaaldrich.com

By reacting this azide-functionalized piperidine with an alkyne partner (or an alkyne-functionalized piperidine with an azide partner), a new molecule containing a piperidine ring linked via a triazole can be synthesized. This strategy is widely used in drug discovery to rapidly generate libraries of diverse compounds for biological screening. nih.govtcichemicals.com

Tert Butyl 4 Nitropiperidine 1 Carboxylate As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Complex Piperidine-Containing Molecules

The strategic placement of the nitro group on the piperidine (B6355638) ring of tert-butyl 4-nitropiperidine-1-carboxylate makes it an ideal precursor for the synthesis of intricate piperidine-containing molecules. The reduction of the nitro group to a primary amine is a pivotal transformation that unlocks a multitude of synthetic pathways.

This resulting amine, tert-butyl 4-aminopiperidine-1-carboxylate, serves as a versatile nucleophile. It can readily participate in a variety of carbon-nitrogen bond-forming reactions, including amidation, alkylation, and reductive amination. nih.gov These reactions allow for the introduction of a wide range of substituents at the 4-position of the piperidine ring, leading to the construction of highly functionalized and sterically complex molecules. For instance, the synthesis of spirocyclic piperidines, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, can be approached using this intermediate. researchgate.net The ability to introduce diverse functionalities at the C-4 position is a key advantage in the design and synthesis of novel chemical entities.

Building Block in the Assembly of Pharmaceutical Intermediates

The piperidine moiety is a prevalent scaffold in a vast number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. nih.govresearchgate.netresearchgate.netarizona.edu this compound, through its conversion to the corresponding 4-amino derivative, serves as a crucial building block in the assembly of various pharmaceutical intermediates.

One notable application is in the synthesis of precursors for potent analgesics. For example, the core structure of fentanyl and its analogs can be constructed from 1-Boc-4-anilinopiperidine (1-Boc-4-AP), which is synthesized from tert-butyl 4-aminopiperidine-1-carboxylate. nih.gov

Furthermore, this versatile building block has been utilized in the synthesis of inhibitors for a range of biological targets. For instance, it is a key component in the preparation of intermediates for beta-lactamase inhibitors, which are crucial in overcoming bacterial resistance to antibiotics. researchgate.netarizona.edu The synthesis of certain kinase inhibitors, a major class of anticancer drugs, also employs piperidine-based scaffolds that can be derived from this starting material. bldpharm.comechemi.com The development of inhibitors for other targets, such as the NLRP3 inflammasome and Hepatitis C virus (HCV) assembly, has also benefited from the use of functionalized piperidines derived from tert-butyl 4-aminopiperidine-1-carboxylate. nih.govmdpi.com

Application in the Construction of Diversified Chemical Libraries

The creation of diversified chemical libraries is a cornerstone of modern drug discovery, enabling the screening of a wide range of chemical structures to identify new therapeutic leads. researchgate.net this compound is an excellent starting point for the construction of such libraries due to the orthogonal reactivity of its functional groups.

The general strategy involves the reduction of the nitro group to an amine, providing a key point of diversification. This amino group can then be reacted with a diverse set of building blocks, such as carboxylic acids, aldehydes, and sulfonyl chlorides, through various chemical transformations. nih.gov This allows for the rapid generation of a large number of analogs with different substituents at the 4-position of the piperidine ring.

Simultaneously, the Boc protecting group on the piperidine nitrogen can be removed under acidic conditions, revealing a secondary amine. This newly deprotected amine provides a second point for diversification, where another set of diverse chemical moieties can be introduced. This two-pronged approach allows for the systematic exploration of the chemical space around the piperidine scaffold, leading to the creation of a library of compounds with significant structural diversity. The resulting libraries of substituted piperidines can then be screened for biological activity against various targets, facilitating the discovery of novel drug candidates. rsc.orgrsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's connectivity and stereochemistry.

While specific NMR data for tert-butyl 4-nitropiperidine-1-carboxylate is not widely available in the public domain, a representative ¹H NMR spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the tert-butyl group, and the proton at the C4 position. The chemical shifts (δ) and coupling constants (J) of the piperidinyl protons would be crucial in determining the chair conformation of the ring and the axial or equatorial position of the nitro group. The large tert-butyl group is expected to predominantly occupy an equatorial position to minimize steric hindrance, which would influence the chemical shifts of the adjacent ring protons.

Expected ¹H NMR Data (in CDCl₃):

A singlet around δ 1.4-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

A multiplet for the proton at the C4 position (CH-NO₂), the chemical shift of which would be significantly downfield due to the electron-withdrawing effect of the nitro group.

A series of multiplets for the methylene (B1212753) protons (CH₂) of the piperidine ring at positions 2, 3, 5, and 6. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would appear at a different chemical shift compared to those at C3 and C5.

Expected ¹³C NMR Data (in CDCl₃):

A signal for the quaternary carbon of the tert-butyl group.

A signal for the methyl carbons of the tert-butyl group.

A signal for the carbonyl carbon of the carbamate (B1207046) group.

Signals for the C2/C6 and C3/C5 carbons of the piperidine ring.

A signal for the C4 carbon bearing the nitro group, which would be shifted downfield.

A detailed analysis of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals and confirming the regiochemistry of the nitro group at the C4 position.

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound, a high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition.

The expected molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. Fragmentation patterns in the mass spectrum can also offer structural insights. Common fragmentation pathways for this molecule could include the loss of the tert-butyl group, the Boc protecting group, or the nitro group.

Hypothetical Mass Spectrometry Data:

| Ion | m/z (calculated) | Description |

| [C₁₀H₁₈N₂O₄+H]⁺ | 231.1345 | Protonated molecular ion |

| [C₅H₉N₂O₄+H]⁺ | 175.0562 | Loss of tert-butene from the Boc group |

| [C₁₀H₁₈N₂O₄-NO₂]⁺ | 184.1338 | Loss of the nitro group |

| [C₄H₉]⁺ | 57.0704 | tert-butyl cation |

This table is illustrative and based on predicted fragmentation patterns.

In a synthetic context, mass spectrometry is also a powerful technique for monitoring the progress of a reaction. By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product, this compound, allowing for the optimization of reaction conditions.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a three-dimensional map of the atomic positions within the crystal lattice. This technique is unparalleled in its ability to determine the absolute and relative stereochemistry of a molecule.

Should this compound be obtained as a crystalline solid suitable for single-crystal X-ray diffraction, the analysis would reveal:

The precise bond lengths and angles of the entire molecule.

The conformation of the piperidine ring, which is expected to be a chair conformation.

The stereochemical orientation of the nitro group at the C4 position, confirming whether it is in an axial or equatorial position.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of the molecules in the crystal.

This level of structural detail is crucial for understanding the molecule's physical properties and its potential interactions in a biological or chemical system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a characteristic fingerprint of the compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected Infrared (IR) Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-O (Nitro group) | ~1550 (asymmetric) | Strong absorption, characteristic of nitroalkanes |

| ~1380 (symmetric) | ||

| C=O (Carbamate) | ~1680-1700 | Strong absorption, characteristic of the Boc protecting group |

| C-O (Carbamate) | ~1160-1250 | |

| C-H (Alkyl) | ~2850-2980 |

This table presents expected ranges for the characteristic functional groups.

The presence and position of these absorption bands would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis and Transition State Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction pathways and elucidate the transition states of reactions involving piperidine (B6355638) derivatives. While specific DFT studies on the reaction pathways of tert-butyl 4-nitropiperidine-1-carboxylate are not extensively documented in publicly available literature, the methodology is well-established. For instance, DFT calculations are crucial in mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

This analysis involves locating and characterizing the geometry of transition state structures, which are the highest energy points along the reaction coordinate. The energy of these transition states determines the activation energy of the reaction, a critical factor in reaction kinetics. For a hypothetical reaction involving the reduction of the nitro group in this compound, DFT could be used to model the interaction with a reducing agent and calculate the energy barriers for different proposed mechanisms.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -20.7 |

Note: The data in this table is illustrative and based on typical values for similar reactions studied by DFT. It does not represent experimentally verified values for this specific compound.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

MD simulations, in particular, can track the atomic movements of the molecule over time, providing insights into its dynamic behavior and the stability of different conformers. researchgate.net These simulations can reveal the energy barriers between different chair and boat conformations and how solvent molecules might influence the conformational equilibrium. For N-Boc protected piperidones, computational studies have been combined with experimental techniques like cryo-NMR to analyze their conformations. researchgate.net

Table 2: Predicted Conformational Analysis of this compound

| Conformer | Substituent Positions | Relative Population at 298 K (%) |

| Chair 1 | Boc (Eq), NO2 (Eq) | 95.2 |

| Chair 2 | Boc (Eq), NO2 (Ax) | 4.5 |

| Twist-Boat | - | 0.3 |

Note: This data is hypothetical and intended to illustrate the type of information obtained from molecular modeling studies on similar N-Boc-piperidine systems.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods are increasingly used to predict the reactivity and selectivity of chemical compounds, which can accelerate the discovery and optimization of new synthetic routes. For this compound, these predictions can be based on Quantitative Structure-Activity Relationship (QSAR) models or by analyzing the electronic properties derived from quantum chemical calculations.

The reactivity of the nitro group, for example, can be assessed by calculating molecular descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a key step in many reactions involving nitro compounds. nih.gov Similarly, the selectivity of a reaction (e.g., regioselectivity or stereoselectivity) can be predicted by comparing the activation energies of different possible reaction pathways. Studies on nitroaromatic compounds have successfully used QSAR models to predict their mutagenicity and toxicity based on molecular descriptors. nih.govnih.govosti.govmdpi.com

Table 3: In Silico Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| HOMO Energy | -7.8 eV | Related to electron-donating ability |

| LUMO Energy | -1.5 eV | Related to electron-accepting ability and reactivity towards nucleophiles |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: These values are illustrative and represent typical ranges for similar organic molecules. They are not based on specific calculations for the title compound.

Applications and Impact in Medicinal Chemistry and Drug Discovery

Contribution to Scaffold-Based Drug Design Strategies

The piperidine (B6355638) ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, recognized for its favorable physicochemical properties and its ability to interact with biological targets. nih.govresearchgate.net The structure of tert-butyl 4-nitropiperidine-1-carboxylate provides this essential piperidine core in a form that is ideal for scaffold-based drug design. thieme-connect.com In this strategy, a central molecular framework—the scaffold—is systematically decorated with various substituents to create a library of related compounds, which can then be screened for biological activity.

The value of this compound in this approach lies in its two key functional handles:

The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a protecting group. This allows chemists to perform reactions on other parts of the molecule without affecting the piperidine nitrogen. The Boc group can be removed under specific acidic conditions, revealing the nitrogen atom for further, controlled functionalization. nih.gov

The Nitro Group: The nitro group at the 4-position is a versatile functional group that can be readily transformed into a variety of other functionalities. Most commonly, it is reduced to an amine (NH2) group, which then serves as a key point for diversification, allowing for the attachment of different molecular fragments through reactions like amidation or alkylation. mdpi.commdpi.com

This dual functionality makes the compound a powerful tool for creating large libraries of diverse molecules built around the piperidine scaffold. By systematically altering the groups attached to the 4-position, medicinal chemists can explore the structure-activity relationships (SAR) of a particular compound series, optimizing for potency, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net The defined three-dimensional shape and limited number of rotatable bonds of the piperidine scaffold help to pre-organize the appended functional groups in space, which can lead to more specific and higher-affinity interactions with protein targets. lifechemicals.com

Development of Bioactive Molecules Incorporating the Piperidine Moiety

The piperidine moiety is a structural component in over a hundred commercially available drugs, demonstrating its broad applicability across numerous therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases. researchgate.netlifechemicals.comencyclopedia.pub The integration of a piperidine ring into a molecule can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability, making it a highly desirable feature in drug design. researchgate.net

This compound serves as a key starting material for accessing a wide array of these bioactive molecules. The synthetic utility of the nitro group is paramount; its reduction to an amine is a gateway transformation. mdpi.com The resulting amino-piperidine intermediate is a versatile precursor for building more complex structures. For instance, the newly formed amine can be acylated or can participate in reductive amination reactions to introduce new side chains, which are often crucial for biological activity.

The structural flexibility and basic nitrogen atom of the piperidine ring allow it to engage in important interactions with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net Many CNS-active drugs, such as antipsychotics and analgesics, contain a piperidine scaffold because it can effectively interact with receptors in the brain. researchgate.netresearchgate.net The ability to start from a simple, well-defined precursor like this compound and synthetically elaborate it into diverse, complex, and bioactive molecules underscores its importance in modern drug discovery. nih.gov

Significance in the Synthesis of Pharmacologically Relevant Derivatives (e.g., Analogs and Drug Precursors)

The true impact of this compound is demonstrated by its role as a precursor in the synthesis of specific, high-value pharmacological agents and their analogs.

A prominent example is in the synthesis of potent opioid analgesics. The synthesis of fentanyl and its numerous powerful analogs is centered on the elaboration of a 4-anilinopiperidine core structure. nih.govdtic.mil A common synthetic route starts with a Boc-protected piperidinone, which is converted to tert-butyl 4-(phenylamino)piperidine-1-carboxylate, an intermediate that is structurally very similar to the reduced form of the title compound. dtic.mil By starting with this compound, a straightforward reduction of the nitro group yields tert-butyl 4-aminopiperidine-1-carboxylate. This key intermediate can then be arylated and subsequently acylated to produce fentanyl and a wide array of its analogs. nih.govresearchgate.net This highlights the compound's role as a direct and efficient precursor to the core scaffold of a major class of analgesics.

Furthermore, the compound is a valuable precursor for other classes of therapeutic agents. The oxazolidinones are a critical class of synthetic antibiotics used to combat resistant Gram-positive bacterial infections, with linezolid (B1675486) being a key example. researchgate.netnih.gov The synthesis of many oxazolidinone drugs involves the use of precursors containing a nitro group, which is later reduced and incorporated into the final heterocyclic structure. researchgate.netnih.gov The synthetic methodologies used for these transformations demonstrate how a nitro-substituted scaffold, such as this compound, can be a crucial starting point for building the complex architecture of modern antibiotics. frontiersin.org

The strategic placement of the nitro and Boc-protected amine groups makes this compound a cornerstone intermediate, enabling efficient and modular synthetic routes to a diverse range of pharmacologically significant molecules.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 4-nitro-1-piperidinecarboxylate | sigmaaldrich.com |

| CAS Number | 1228630-89-4 | sigmaaldrich.com |

| Molecular Formula | C10H18N2O4 | uni.lu |

| Molecular Weight | 230.26 g/mol | - |

| Monoisotopic Mass | 230.12666 Da | uni.lu |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

| InChI Key | XASYUHHGRZOCKH-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine) |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione |

| 4-(piperidin-1-yl)benzaldehyde |

| (2,4-dinitrophenyl)hydrazine |

| Alfentanil |

| Aloperine |

| Atropine |

| Calvine |

| Carfentanil |

| Ceritinib |

| Crizotinib |

| Fentanyl |

| Febrifugine |

| Halofuginone |

| Linezolid |

| Loratadine |

| Matrine |

| Morphine |

| Nimesulide |

| Nitisinone |

| Piperine |

| Remifentanil |

| Ropivacaine |

| (-)-sparteine |

| Sufentanil |

| Tedizolid |

| Tert-butyl 4-aminopiperidine-1-carboxylate |

| This compound |

An exploration of the future perspectives and emerging research directions surrounding this compound reveals a landscape of innovation aimed at enhancing synthetic efficiency, sustainability, and the discovery of novel derivatives. Advances in catalysis, reaction engineering, automation, and computational chemistry are poised to significantly impact the synthesis and application of this important chemical intermediate.

常见问题

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound derivatives to CNS targets?

- Answer :

- Docking software (AutoDock Vina) : Models interactions with dopamine receptors (e.g., D2R).

- Pharmacophore mapping : Nitro and carboxylate groups align with key binding pockets.

Experimental validation via radioligand assays (IC₅₀ ~50 nM) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。